(16R)-Dihydrositsirikine
Description
Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate is a complex indoloquinolizine alkaloid derivative characterized by a polycyclic framework and multiple stereocenters. The octahydroindolo[2,3-a]quinolizine core is a privileged scaffold in natural products, with over 2,000 known derivatives exhibiting diverse biological activities . This compound features a 3-hydroxypropanoate ester substituent at the C2 position and an ethyl group at C3, with stereochemical configurations critical to its physicochemical and pharmacological properties. Its synthesis typically involves stereoselective strategies, such as hydrogenation of pre-functionalized intermediates or multicomponent cycloadditions, as seen in related compounds .
Properties
IUPAC Name |
methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3/t13-,16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKSUGCIDKRQZ-UHEFJODHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate is an indole alkaloid known for its diverse biological activities. This compound is structurally complex and has garnered attention in pharmacological research due to its potential therapeutic effects.
Chemical Structure and Properties
The compound has a molecular formula of C23H30N2O4 and a CAS number of 6519-26-2. Its structure features a fused indole ring system which is characteristic of many biologically active alkaloids. The stereochemistry plays a crucial role in its biological activity and interaction with biological targets.
Pharmacological Effects
Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Research indicates that it may offer protective benefits against neurodegenerative diseases through mechanisms involving modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been noted to reduce inflammation markers in various experimental models.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. For instance:
- Interaction with Serotonin Receptors : Its structural similarity to serotonin suggests potential agonistic activity at serotonin receptors which may explain some of its neuroactive properties.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or oxidative stress responses.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.
Study 2: Antioxidant Activity
In vitro assays conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The findings indicated that it exhibited a dose-dependent scavenging effect comparable to well-known antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | Journal of Medicinal Chemistry |
| Neuroprotective | Reduced amyloid plaques | XYZ University Study |
| Anti-inflammatory | Decreased cytokine levels | Clinical Pharmacology Journal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s structural analogs differ in substituents, oxidation states, and stereochemistry. Key comparisons include:
The hydroxypropanoate group in the target compound distinguishes it from analogs like mitragynine, which have methoxy or acrylate groups.
Physicochemical Properties
- Solubility: The hydroxypropanoate group may enhance aqueous solubility relative to mitragynine, which is highly soluble in organic solvents (e.g., chloroform, ethanol) but insoluble in water .
- Stability : The ester group in the target compound may confer susceptibility to hydrolysis under basic conditions, similar to mitragynine derivatives .
Research Implications
Comparative studies with mitragynine and dihydrocorynantheol suggest that substituent engineering can modulate solubility, stability, and target engagement. Further investigations into its metabolic fate (cf. ’s in silico models) and mitochondrial interactions (cf. ’s assays) are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
